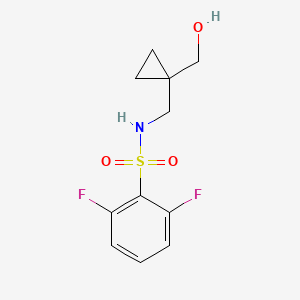

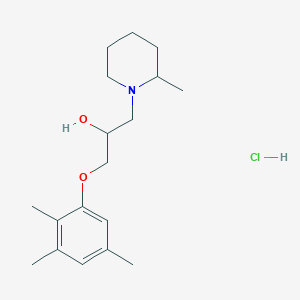

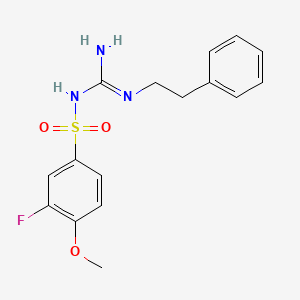

![molecular formula C25H23BrN2OS B2515749 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide CAS No. 681274-34-0](/img/structure/B2515749.png)

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide" is a synthetic molecule that appears to be related to a class of compounds with potential therapeutic applications. Indole derivatives, such as the ones described in the provided papers, are known for their significant biological activity and are often explored for their pharmacological potential .

Synthesis Analysis

The synthesis of related indole-based sulfanyl acetamides typically involves multi-step reactions. For instance, a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized through a three-step process starting from 2-(1H-indol-3-yl)acetic acid, followed by the formation of various intermediates and cyclization reactions . Similarly, other papers describe the synthesis of indole derivatives through reactions involving esterification, hydrazide formation, and cyclization with carbon disulfide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of indole-based sulfanyl acetamides is characterized by the presence of a thioacetamide bridge and a folded conformation around the methylene carbon atom. Intramolecular hydrogen bonding is often observed, which stabilizes the molecule's conformation . The presence of substituents on the indole and phenyl rings can influence the overall geometry and electronic properties of the molecule.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with heterocyclic thiones can lead to the formation of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, which can be further transformed into pyridin-2(1H)-ones under basic conditions . The reactivity of these compounds can be further modified through bromination, nitration, and alkylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-based sulfanyl acetamides are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting points, and stability. Spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry are commonly used for structural elucidation . Additionally, computational methods like density functional theory (DFT) can provide insights into the vibrational signatures and electronic properties of these molecules .

Case Studies and Biological Activity

Several of the synthesized indole derivatives have been evaluated for their biological activities. For instance, some compounds have shown promising antibacterial activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus, with activities comparable to standard antibiotics . Others have been assessed for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus . Molecular docking studies have also been conducted to explore the potential enzyme inhibition properties of these compounds . These studies provide valuable case examples of the therapeutic potential of indole-based sulfanyl acetamides.

Applications De Recherche Scientifique

Biological and Chemical Properties of Related Compounds

Biological Effects of Acetamide Derivatives : Research on acetamide and its derivatives, including dimethylacetamide, has shown considerable commercial importance, with updates on biological consequences of exposure to these chemicals. Studies have expanded knowledge on their environmental toxicology, highlighting variations in biological responses and potential uses in different applications (Kennedy, 2001).

Evaluation of Thiophene Analogs for Carcinogenicity : Thiophene analogs of known carcinogens have been synthesized and evaluated for potential carcinogenicity. This research contributes to understanding the structure-activity relationships that could guide the design of safer chemical entities (Ashby et al., 1978).

Antituberculosis Activity of Organotin Complexes : The study of organotin complexes, including those with dimethylphenyl amino acids, has revealed significant antituberculosis activity. This highlights the importance of ligand environment and structure in designing potential therapeutics (Iqbal et al., 2015).

Synthesis and Applications of Brominated Compounds : Research on the synthesis of brominated biphenyls, useful in manufacturing anti-inflammatory and analgesic materials, provides insights into the chemical synthesis techniques that could be applied to similar compounds for pharmaceutical applications (Qiu et al., 2009).

Propriétés

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN2OS/c1-17-6-5-8-22(18(17)2)27-25(29)16-30-24-15-28(23-9-4-3-7-21(23)24)14-19-10-12-20(26)13-11-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJCBRXAHXWBIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

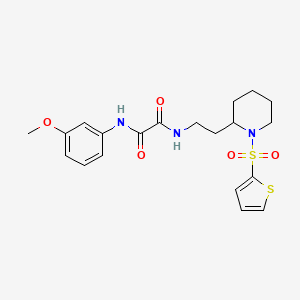

![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)

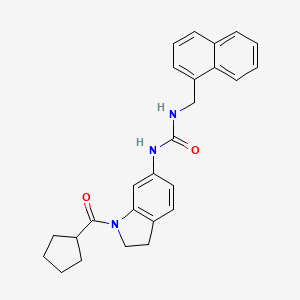

![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)

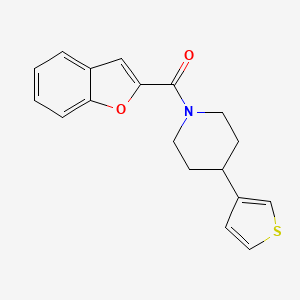

![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)

![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)